Insulin levels modulator

Vue d'ensemble

Description

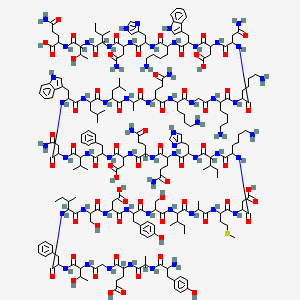

“Insulin levels modulator” is a term that refers to substances or factors that can influence the levels of insulin, a key hormone regulating metabolism and maintaining normoglycaemia and normolipidaemia . Insulin acts by binding to its cell surface receptor, activating the receptor’s intrinsic tyrosine kinase activity, resulting in receptor autophosphorylation and phosphorylation of several substrates .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple pathways. For instance, insulin action involves several intracellular signalling pathways . A study on metabolic insulin signaling has also extended the reaction network analysis approach to the insulin signaling system .

Applications De Recherche Scientifique

Insulin Signaling and Metabolic Regulation

Insulin signaling is crucial in regulating glucose, lipid, and energy homeostasis, particularly affecting liver, skeletal muscle, and adipose tissue. Precise modulation of insulin pathways is vital for transitioning between fed and fasted states. Understanding these pathways is critical for developing new drugs for diabetes and metabolic syndrome (Boucher, Kleinridders, & Kahn, 2014).

Rapid Insulin Assay Development

A novel insulin assay based on homogeneous time-resolved fluorescence offers a faster, cost-effective alternative to traditional methods. This is significant for elucidating mechanisms in insulin secretion and diabetes treatment, including the role of negative modulators like dopamine in insulin release (Farino et al., 2016).

Microneedle Technology in Insulin Delivery

Microneedles (MNs) present a noninvasive method for insulin delivery, offering a painless and convenient alternative for diabetes patients. Different types of MNs, like hollow and dissolving MNs, have been explored for their efficacy in insulin delivery systems (Jin et al., 2018).

Enhancing Diabetes Remission

The use of exendin-4, a glucagon-like peptide-1 receptor agonist, has been shown to enhance the remission of Type 1 diabetes in NOD mice, particularly when combined with anti-CD3 monoclonal antibody treatment. This suggests potential clinical applications for treating new-onset Type 1 diabetes (Sherry et al., 2007).

Insulin Gene Expression Stimulation

Glucagon-like peptide I stimulates insulin gene expression and increases cyclic AMP levels in rat islet cell lines. Understanding this modulation is important for diabetes research and potential therapies (Drucker et al., 1987).

Insulin and Cerebral Blood Flow

Studies on the impact of insulin on cerebral blood flow and neuronal activity have shown that insulin can modulate brain functions like memory and appetite regulation, though direct vasodilatory effects on the cerebral vascular system are not evident (Grichisch et al., 2012).

Insulin Pump and Blood Glucose Fluctuations

Sensor-augmented insulin pumps (SAPs) have been found effective in reducing blood glucose level fluctuations and lowering mean blood glucose levels in type 2 diabetes patients, without increased risks of hypoglycemia (Luo et al., 2013).

Insulin Modulation in Diabetes

Research on insulin's ability to modulate its own secretion and the dose-response characteristics in normal and type II diabetic subjects provides insights into the pathophysiology of diabetes and potential therapeutic approaches (Garvey et al., 1985).

Mécanisme D'action

The mechanism of action of “Insulin levels modulator” involves influencing insulin signaling molecules or other pathways that ultimately impinge on the insulin-signalling pathway . Insulin acts by binding to its cell surface receptor, thus activating the receptor’s intrinsic tyrosine kinase activity .

Safety and Hazards

Orientations Futures

Future research should address challenges related to drug absorption, nasal deposition, and the long-term effects of intranasal insulin . The evaluation of administration devices for nose-to-brain drug delivery becomes crucial in ensuring precise drug deposition patterns and enhancing bioavailability .

Propriétés

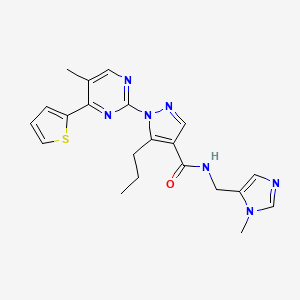

IUPAC Name |

N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIGHGGCWSBIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

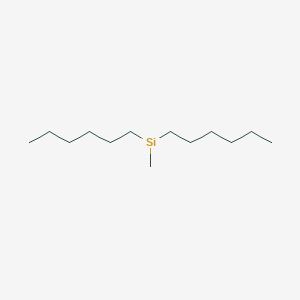

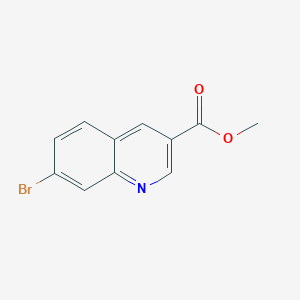

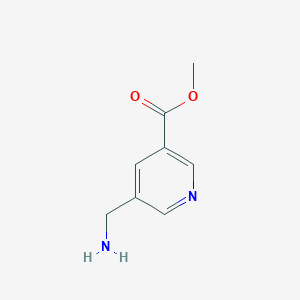

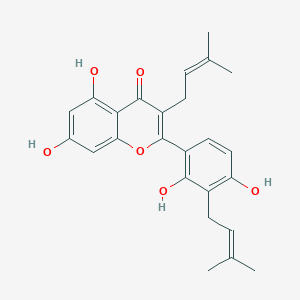

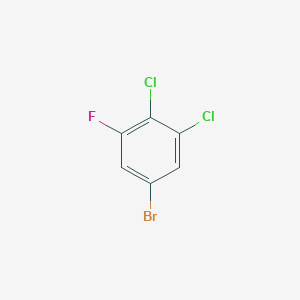

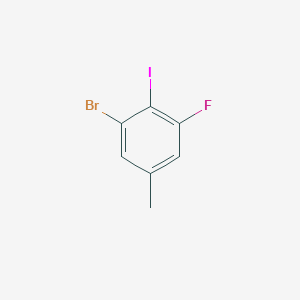

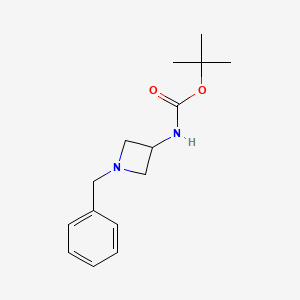

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)